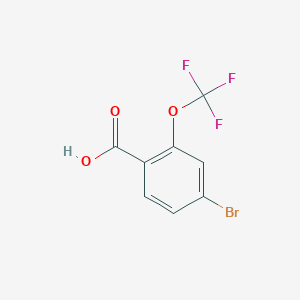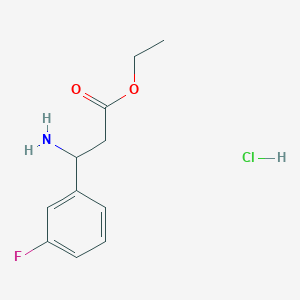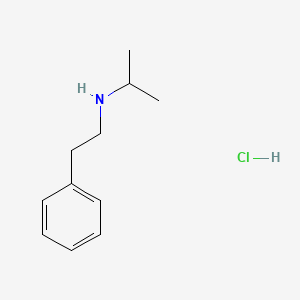
Ácido 4-bromo-2-(trifluorometoxi)benzoico
Descripción general
Descripción
4-Bromo-2-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3 and a molecular weight of 285.01 g/mol . It is a halogenated benzoic acid derivative, characterized by the presence of a bromine atom and a trifluoromethoxy group attached to the benzene ring. This compound is typically found as an off-white powder and is used in various chemical synthesis processes .
Aplicaciones Científicas De Investigación
4-Bromo-2-(trifluoromethoxy)benzoic acid is utilized in several scientific research fields:
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethoxy)benzoic acid . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including factors like enzymatic activity and the presence of transport proteins, could also influence the compound’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-(trifluoromethoxy)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of 4-Bromo-2-(trifluoromethoxy)benzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. For instance, it can modulate the expression of genes involved in the antioxidant response, leading to changes in cellular metabolism and overall cell function . Additionally, 4-Bromo-2-(trifluoromethoxy)benzoic acid has been found to affect the proliferation and apoptosis of certain cell types, highlighting its potential in cancer research .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(trifluoromethoxy)benzoic acid exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as transcription factors and signaling proteins. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in gene expression and cellular responses . Additionally, the compound’s ability to modulate oxidative stress pathways further contributes to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(trifluoromethoxy)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-(trifluoromethoxy)benzoic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(trifluoromethoxy)benzoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced antioxidant responses and reduced inflammation . At higher doses, it may induce toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . These findings highlight the importance of dosage optimization in experimental studies involving 4-Bromo-2-(trifluoromethoxy)benzoic acid .
Metabolic Pathways
4-Bromo-2-(trifluoromethoxy)benzoic acid is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play key roles in the metabolism and detoxification of xenobiotics . These interactions can influence metabolic flux and alter the levels of various metabolites, further contributing to the compound’s biochemical effects .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(trifluoromethoxy)benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . For example, the compound may be preferentially localized to certain cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(trifluoromethoxy)benzoic acid is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can modulate oxidative stress responses and influence cellular metabolism . Understanding the subcellular localization of 4-Bromo-2-(trifluoromethoxy)benzoic acid is crucial for elucidating its biochemical mechanisms and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethoxy)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-(trifluoromethoxy)benzoic acid using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of 4-Bromo-2-(trifluoromethoxy)benzoic acid often involves large-scale bromination reactions, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with the reaction typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl boronic acid, usually performed in an organic solvent like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar in structure but with a fluorine atom instead of the trifluoromethoxy group.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the trifluoromethoxy group.
Uniqueness
4-Bromo-2-(trifluoromethoxy)benzoic acid is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its utility in various chemical reactions .
Propiedades
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFGPGVCUFRLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586577 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509142-48-7 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)


